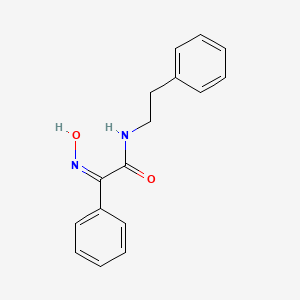
(2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the oxime group. The specific synthetic route and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE: The E-isomer of the compound.
2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE: A simpler analog without the phenylethyl group.
2-(N-HYDROXYIMINO)-2-PHENYL-N-METHYLACETAMIDE: A methylated analog.
Uniqueness
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific structural features, such as the Z-configuration and the presence of both phenyl and phenylethyl groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-phenyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H16N2O2/c19-16(15(18-20)14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10,20H,11-12H2,(H,17,19)/b18-15- |
InChI Key |
QMDWKFOHFWAXQV-SDXDJHTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028690.png)
![N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15028696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide](/img/structure/B15028711.png)
![2-methylpropyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028717.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15028719.png)
![2-(4-bromophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15028724.png)

![(5Z)-3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B15028743.png)


![1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine](/img/structure/B15028756.png)
![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)
![8-ethyl-13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B15028771.png)
